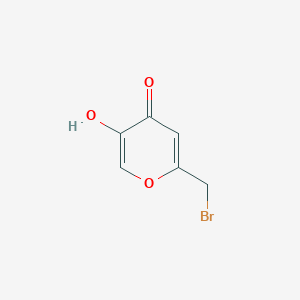

2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrO3 |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

2-(bromomethyl)-5-hydroxypyran-4-one |

InChI |

InChI=1S/C6H5BrO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2 |

InChI Key |

XMLVUTPSHZFBMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CBr |

Origin of Product |

United States |

Contextualization Within the Pyran 4 One Heterocyclic Family

The 2-(bromomethyl)-5-hydroxy-4H-pyran-4-one molecule belongs to the pyran-4-one class of heterocyclic compounds. The core of these molecules is the 4H-pyran-4-one ring, a six-membered ring containing one oxygen atom and a ketone functional group. nih.gov This structural motif is not a mere chemical curiosity; it is a "privileged scaffold" found in a multitude of natural products, endowing them with a wide array of biological activities. nih.gov

Derivatives of 4H-pyran are recognized for their significant potential in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties. growingscience.com The inherent chemical features of the pyran-4-one ring system make it a versatile building block in organic synthesis, frequently utilized as a starting point for constructing complex natural products and novel therapeutic agents. growingscience.com The strategic placement of substituents on this core structure allows for the fine-tuning of its chemical and physical properties, leading to the development of compounds with targeted functions.

Derivation from Kojic Acid 5 Hydroxy 2 Hydroxymethyl 4h Pyran 4 One

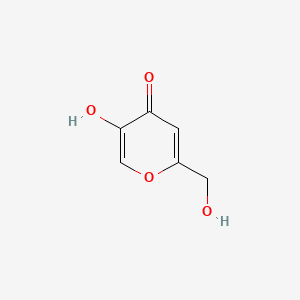

The direct precursor to 2-(bromomethyl)-5-hydroxy-4H-pyran-4-one is the well-known natural product, Kojic Acid. szu.cz Kojic acid, with the systematic name 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, is a fungal metabolite produced by various species of Aspergillus, particularly Aspergillus oryzae. szu.cznist.gov It is a polyfunctional molecule, featuring a pyran-4-one ring, a phenolic hydroxyl group at the 5-position, and a primary alcohol (hydroxymethyl group) at the 2-position. szu.cz

The transformation from Kojic Acid to this compound is a targeted chemical modification of the primary alcohol. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of the hydroxymethyl moiety is replaced by a bromine atom. While the direct synthesis using a brominating agent is a standard organic transformation, a well-documented analogous reaction is the synthesis of 2-chloromethyl-5-hydroxy-4H-pyran-4-one ("chlorokojic acid"). researchgate.netgoogle.com In this process, Kojic Acid is treated with thionyl chloride, which selectively converts the primary alcohol into a chloromethyl group. google.com The synthesis of the bromo-derivative follows a similar principle, employing a suitable brominating agent to effect the conversion. This halogenation is a crucial step, as it transforms the relatively unreactive hydroxymethyl group into a highly reactive bromomethyl group, which is an excellent leaving group in subsequent synthetic steps.

| Compound Name | Systematic Name | Chemical Structure | Molecular Formula | Key Functional Group at C2 |

|---|---|---|---|---|

| Kojic Acid | 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one |  | C₆H₆O₄ | Hydroxymethyl (-CH₂OH) |

| This compound | This compound |  | C₆H₅BrO₃ | Bromomethyl (-CH₂Br) |

Significance As a Precursor in Advanced Organic Synthesis

Direct Bromination Approaches from Kojic Acid

The direct conversion of kojic acid to its 2-(bromomethyl) derivative is a primary synthetic route, employing specific brominating agents under controlled conditions to achieve the desired transformation.

Optimization of Bromination Reagents and Conditions

The selection of the appropriate brominating reagent and the fine-tuning of reaction parameters are crucial for the successful synthesis of this compound. Research has explored the use of N-Bromosuccinimide (NBS) and a combination of potassium persulfate and lithium bromide for this purpose.

N-Bromosuccinimide (NBS): The Wohl-Ziegler reaction, a well-established method for allylic and benzylic bromination, can be applied to the hydroxymethyl group of kojic acid. researchgate.netwikipedia.orgorganic-chemistry.orgmychemblog.comthermofisher.com This reaction typically utilizes NBS in a nonpolar solvent like carbon tetrachloride, with a radical initiator such as dibenzoyl peroxide or AIBN (2,2'-azobis(isobutyronitrile)), and is often promoted by heat or light. researchgate.netmychemblog.com The key to the success of the Wohl-Ziegler bromination is maintaining a low concentration of bromine (Br₂) in the reaction mixture, which is achieved by the slow, in-situ generation of Br₂ from NBS. This minimizes competitive electrophilic addition to the pyranone ring. organic-chemistry.orgmasterorganicchemistry.com

Potassium Persulfate/Lithium Bromide: An alternative method involves the use of potassium persulfate as an oxidant in the presence of lithium bromide. One documented procedure involves reacting kojic acid with potassium persulfate and lithium bromide in glacial acetic acid at 80°C for 16 hours, resulting in a moderate yield of the brominated product.

Selectivity Considerations in Bromomethylation Reactions

A significant challenge in the direct bromination of kojic acid is achieving regioselectivity, specifically targeting the hydroxymethyl group over the electron-rich pyranone ring. The choice of reaction conditions plays a pivotal role in directing the bromination to the desired position.

When using NBS, employing radical-promoting conditions (nonpolar solvent, radical initiator, light/heat) favors the substitution reaction on the hydroxymethyl group, proceeding via a free-radical chain mechanism. mychemblog.comyoutube.com Conversely, using NBS in polar, acidic solvents can lead to electrophilic aromatic substitution on the pyranone ring. mychemblog.com The electron-donating nature of the hydroxyl and ether oxygen atoms in the ring makes it susceptible to electrophilic attack. Therefore, careful control of the reaction environment is essential to ensure the selective formation of this compound.

Mechanistic Insights into Bromination Pathways

The bromination of kojic acid can proceed through two primary mechanistic pathways depending on the reagents and conditions employed: a free-radical mechanism or an electrophilic substitution mechanism.

Free-Radical Mechanism: In the presence of a radical initiator and a nonpolar solvent, the Wohl-Ziegler bromination with NBS proceeds via a free-radical chain reaction. organic-chemistry.orgmasterorganicchemistry.com The process is initiated by the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the hydroxymethyl group of kojic acid to generate a resonance-stabilized allylic-type radical. This radical then reacts with a molecule of bromine (generated in low concentrations from NBS) to form the desired 2-(bromomethyl) product and a bromine radical, which continues the chain reaction. masterorganicchemistry.comyoutube.com

Electrophilic Substitution Mechanism: Under conditions that favor the generation of an electrophilic bromine species (e.g., Br⁺), such as in polar or acidic media, the pyranone ring can undergo electrophilic aromatic substitution. The hydroxyl and ether oxygen substituents activate the ring, directing the incoming electrophile to the ortho and para positions. This pathway is generally undesirable when the target is the 2-(bromomethyl) derivative and highlights the importance of reaction condition control.

Alternative Synthetic Routes to the 2-(Bromomethyl) Moiety within the 4H-Pyran-4-one Core

Besides direct bromination, alternative synthetic strategies can be employed to introduce the 2-(bromomethyl) group onto the 4H-pyran-4-one scaffold.

Conversion from Chloromethyl Analogues

A common and effective alternative route is the conversion of the readily available 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. researchgate.netgoogle.com This transformation is typically achieved through a halogen exchange reaction, most notably the Finkelstein reaction. byjus.comwikipedia.orgiitk.ac.inechemi.comorganic-chemistry.org

The Finkelstein reaction involves treating the chloromethyl derivative with an excess of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). byjus.comwikipedia.orgiitk.ac.in The reaction proceeds via an Sₙ2 mechanism, where the bromide ion acts as a nucleophile, displacing the chloride ion. The equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride or potassium chloride in the chosen solvent. wikipedia.org

Below is an interactive data table summarizing the key aspects of the Finkelstein reaction for this conversion:

Table 1. Key Parameters of the Finkelstein Reaction for the Synthesis of this compound.

| Parameter | Description |

| Substrate | 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (Chlorokojic acid) |

| Reagent | Sodium Bromide (NaBr) or Potassium Bromide (KBr) |

| Solvent | Acetone, Dimethylformamide (DMF) |

| Mechanism | Sₙ2 (Bimolecular Nucleophilic Substitution) |

| Driving Force | Precipitation of NaCl or KCl |

Exploitation of Other Functional Group Transformations

While less common, the synthesis of this compound could potentially be achieved through the transformation of other functional groups at the 2-position of the pyranone ring. For instance, a carboxylic acid or ester functionality could theoretically be reduced to the corresponding alcohol (kojic acid) and then subjected to bromination as described previously. However, direct bromination of the hydroxymethyl group or halogen exchange from the chloromethyl analogue are generally more direct and efficient methods.

Green Chemistry and Sustainable Synthesis Approaches for this compound

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For the synthesis of this compound, a derivative of kojic acid, green chemistry principles can be applied to minimize the environmental impact of traditional synthetic routes. These approaches focus on the use of safer reagents and solvents, improved atom economy, and the exploration of biocatalytic methods.

Traditional synthesis of this compound often involves the use of hazardous brominating agents like phosphorus tribromide or hydrobromic acid, which raise significant environmental and safety concerns. In contrast, green synthetic strategies aim to replace these hazardous materials with more sustainable alternatives.

One promising green approach is the use of N-Bromosuccinimide (NBS) as a brominating agent. NBS is a solid, making it easier and safer to handle than liquid bromine. wordpress.com When used in conjunction with greener solvents such as water or alcohols, it can significantly reduce the environmental footprint of the reaction. wordpress.com This method avoids the use of harsh acids and toxic solvents, and the succinimide (B58015) byproduct is less hazardous than the byproducts of many traditional brominating agents. wordpress.com

Another avenue for the sustainable synthesis of this compound is through oxidative bromination. This method utilizes a bromide salt, such as potassium bromide (KBr), in combination with an environmentally friendly oxidant. bohrium.comresearchgate.net This in-situ generation of the active bromine species avoids the handling and transportation of highly corrosive and toxic elemental bromine. nih.govresearchgate.net

Enzymatic halogenation represents a cutting-edge approach in green synthesis. nih.gov Haloperoxidase enzymes, for example, can catalyze the halogenation of organic substrates under mild, aqueous conditions. nih.govresearchgate.net While the specific enzymatic bromination of kojic acid to produce the desired 2-(bromomethyl) derivative is a developing area of research, it holds significant potential for a highly selective and environmentally friendly synthetic route. These biocatalytic methods operate at ambient temperature and pressure, further reducing energy consumption and environmental impact. mdpi.com

The table below outlines and compares potential green synthetic pathways for this compound with a traditional method, highlighting the advantages from a green chemistry perspective.

| Synthetic Approach | Brominating Agent/System | Solvent | Key Green Chemistry Advantages |

|---|---|---|---|

| Traditional Synthesis | Phosphorus Tribromide (PBr₃) or Hydrobromic Acid (HBr) | Dichloromethane, Chloroform | - |

| N-Bromosuccinimide (NBS) Method | N-Bromosuccinimide | Water, Ethanol, or other green solvents | Safer, solid reagent; Avoids corrosive acids; Reduced toxicity of byproducts. wordpress.com |

| Oxidative Bromination | Potassium Bromide (KBr) / Oxidant (e.g., H₂O₂) | Water | In-situ generation of bromine avoids handling of hazardous Br₂; Uses benign oxidants. bohrium.comresearchgate.netnih.govresearchgate.net |

| Enzymatic Halogenation | Haloperoxidase Enzyme / Bromide Source | Aqueous Buffer | High selectivity; Mild reaction conditions (ambient temperature and pressure); Biodegradable catalyst. nih.govnih.govresearchgate.net |

While direct and detailed research findings for the green synthesis of this compound are still emerging, the application of established green bromination techniques to kojic acid provides a clear and promising path forward for the sustainable production of this valuable compound. Future research will likely focus on optimizing these methods to achieve high yields and selectivity, further advancing the principles of green chemistry in the synthesis of pyran-based compounds.

Reactivity of the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, its position adjacent to the pyran ring gives it benzylic-like character, which influences its reactivity in substitution, elimination, and radical reactions.

The bromomethyl group is an excellent substrate for nucleophilic substitution reactions. The mechanism of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Given the primary nature of the carbon bearing the bromine, the SN2 mechanism is generally favored, involving a backside attack by the nucleophile and inversion of configuration. However, the adjacent pyran ring can stabilize a potential carbocation intermediate through resonance, suggesting that an SN1 pathway could also be possible under certain conditions, particularly with a protected hydroxyl group and in polar, protic solvents.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the electrophilic bromomethyl group readily reacts with various carbon nucleophiles.

A significant example involves the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org In a multi-step synthesis, the protected form, 2-(bromomethyl)-5-(phenylmethoxy)-4H-pyran-4-one, is first reacted with triethyl phosphate (B84403) in an Arbuzov reaction to form a phosphonate (B1237965) ester. This phosphonate is then deprotonated with a base to generate a stabilized carbanion, which subsequently reacts with aldehydes (such as benzaldehyde) to form styryl derivatives. ut.ac.ir This sequence demonstrates the utility of the bromomethyl group as a handle for elaborate C-C bond formation. The HWE reaction is known for producing predominantly E-alkenes. wikipedia.org

While direct reactions with highly basic organometallic reagents like Grignard or organolithium reagents are plausible, they must be conducted with care, typically requiring protection of the acidic 5-hydroxy group to prevent acid-base reactions. libretexts.orglibretexts.org Another common carbon nucleophile, the cyanide ion (CN⁻), is expected to react readily with this compound, likely via an SN2 mechanism, to yield the corresponding nitrile. chemguide.co.uk This reaction would extend the carbon chain by one, providing a valuable intermediate for the synthesis of carboxylic acids, amines, or other functional groups.

Table 1: Reactions with Carbon-Based Nucleophiles

| Nucleophile/Reagent | Reaction Type | Product Type | Notes | Reference |

|---|---|---|---|---|

| 1. Triethyl phosphate 2. Base 3. Aldehyde (R-CHO) | Horner-Wadsworth-Emmons | (E)-Alkene | Requires prior conversion of the bromide to a phosphonate ester. Reaction is highly stereoselective for the E-isomer. | wikipedia.orgut.ac.ir |

| Potassium Cyanide (KCN) | Nucleophilic Substitution (SN2) | Nitrile | Reaction proceeds by replacement of Br with a CN group. The acidic proton at the 5-OH position may need protection. | chemguide.co.uk |

The bromomethyl group reacts efficiently with a wide range of heteroatom nucleophiles. These reactions are typically performed under basic conditions to deprotonate the nucleophile, increasing its reactivity.

Oxygen Nucleophiles: Alcohols and phenols can displace the bromide to form ether linkages. For instance, various substituted alcohols have been coupled to the protected bromomethyl derivative to synthesize a series of 2-alkoxymethyl analogues of kojic acid. ut.ac.ir

Nitrogen Nucleophiles: Amines and other nitrogen-containing compounds are effective nucleophiles. A related compound, 2,6-bis-bromomethyl-3,5-diphenyl-4H-pyran-4-one, reacts with N-hydroxyphthalimide in the presence of triethylamine (B128534) to yield the corresponding phthalimidoxymethyl derivative. asianpubs.org This highlights the susceptibility of the bromomethyl group to attack by nitrogen nucleophiles.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols, are particularly potent due to the high polarizability of sulfur. S-Substituted 2-thiomethyl-5-O-acyl-4H-pyran-4-ones have been prepared by reacting this compound with various sulfur-containing nucleophiles. cmu.edu Thiolate anions are excellent nucleophiles for SN2 reactions, leading to the formation of thioethers. masterorganicchemistry.com

Table 2: Reactions with Heteroatom-Based Nucleophiles

| Nucleophile | Product Type | Mechanism | Reference |

|---|---|---|---|

| Alcohols (R-OH) | Ether | SN2 | ut.ac.ir |

| N-hydroxyphthalimide | N-O ether linkage | SN2 | asianpubs.org |

| Thiols (R-SH) | Thioether (Sulfide) | SN2 | ut.ac.ircmu.edu |

Elimination reactions offer a pathway to synthesize alkenes from alkyl halides. In the case of this compound, an elimination reaction would involve the removal of the bromine atom and a proton from the adjacent C-3 position of the pyran ring, resulting in an exocyclic double bond.

While specific documented examples of elimination reactions with this particular compound are scarce in the literature, the potential for such reactions can be evaluated based on general mechanistic principles. The most likely pathway would be an E2 (bimolecular elimination) reaction, which requires a strong base. youtube.comyoutube.com The base would abstract a proton from the C-3 position, while concurrently, the C-Br bond would break, and the π-bond would form in a single, concerted step.

The choice of base is critical in determining the competition between substitution (SN2) and elimination (E2). Strong, sterically hindered ("bulky") bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), are known to favor elimination over substitution. masterorganicchemistry.comyoutube.com This is because their steric bulk impedes their ability to act as nucleophiles and perform a backside attack on the electrophilic carbon, making it more favorable for them to act as a base and abstract a less sterically hindered proton from the periphery of the molecule.

The C-Br bond in the bromomethyl group can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light, generating a 2-(methyl radical)-5-hydroxy-4H-pyran-4-one intermediate. This reactive species can then participate in various radical chain reactions.

A key application of this reactivity is found in the field of polymer chemistry. A derivative of kojic acid, [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl-2-bromo-2-methylpropanoate, has been synthesized and used as a novel initiator for Atom Transfer Radical Polymerization (ATRP). ut.ac.ir In ATRP, a transition metal complex (e.g., involving copper) reversibly activates and deactivates the dormant polymer chain end, which contains a halogen atom. The C-Br bond of the initiator is homolytically cleaved to generate the initial radical that begins the polymerization of monomers like styrene (B11656) or methyl methacrylate. ut.ac.ircmu.edu This demonstrates that the bromomethyl group (or a derivative thereof) is capable of initiating radical processes under appropriate catalytic conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide.

While these reactions are most common for aryl and vinyl halides, benzylic halides like this compound can potentially participate. For example, in a Suzuki-Miyaura coupling, the catalytic cycle would involve the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid (or ester) and subsequent reductive elimination to form the coupled product. libretexts.org

However, specific examples of such cross-coupling reactions for this compound are not widely reported. Several challenges may arise, including competing β-hydride elimination from the palladium intermediate if there are hydrogens on the adjacent carbon of the pyran ring. Furthermore, the efficiency of the initial oxidative addition step can be lower for benzylic halides compared to aryl halides. Despite these potential hurdles, the application of modern catalyst systems with specialized phosphine (B1218219) ligands could facilitate such transformations. Similar logic applies to Stille coupling (using organostannanes) and Sonogashira coupling (using terminal alkynes), though these too remain largely unexplored for this specific substrate. wikipedia.orgwikipedia.orgorganic-chemistry.org

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Reactivity of the 4H-Pyran-4-one Core

The 4H-pyran-4-one ring system, also known as γ-pyrone, is a six-membered oxygen-containing heterocycle. researchgate.netwikipedia.org While not fully aromatic in the same sense as benzene, the conjugated system of the pyranone ring imparts partial aromatic character, influencing its reactivity. clockss.org The core possesses several reactive sites: the electrophilic carbon atoms of the ring, the nucleophilic oxygen atom, and the carbonyl group. researchgate.net The reactivity of this compound is a composite of the individual reactivities of these sites, modulated by the electronic effects of the substituents.

The carbonyl group at the C-4 position is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond. masterorganicchemistry.comksu.edu.sa Aldehydes and ketones readily undergo nucleophilic addition, and the pyranone carbonyl is no exception. libretexts.org The reactivity of the carbonyl carbon is influenced by both steric and electronic effects. masterorganicchemistry.com In this compound, the ring structure provides a specific steric environment. Electronically, the adjacent oxygen atom in the ring and the conjugated system influence the electrophilicity of the carbonyl carbon.

Strong nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ksu.edu.sa This can be followed by protonation to yield an alcohol. Multicomponent reactions involving the parent compound, 5-hydroxy-2-methyl-4H-pyran-4-one (allomaltol), with carbonyl compounds and Meldrum's acid have been reported, which proceed through mechanisms involving nucleophilic interactions with the pyranone system. researchgate.net

| Nucleophile Type | General Reactivity | Potential Products |

|---|---|---|

| Hydride Reagents (e.g., NaBH4) | Reduction of the carbonyl to a secondary alcohol. | 2-(Bromomethyl)-4,5-dihydroxy-4H-pyran |

| Organometallic Reagents (e.g., Grignard) | Addition of an alkyl/aryl group to the carbonyl, forming a tertiary alcohol. | 4-Alkyl/Aryl-2-(bromomethyl)-4,5-dihydroxy-4H-pyran |

| Amines | Can lead to the formation of imines or enamines, potentially followed by ring-opening. | Pyridone derivatives (via ring transformation). wikipedia.org |

The 4H-pyran-4-one ring is susceptible to ring-opening reactions, particularly when subjected to nucleophilic attack. szu.cz The electrophilic centers at positions C-2 and C-6 are vulnerable to nucleophiles. clockss.org Attack at these positions can disrupt the conjugated system and lead to the cleavage of the heterocyclic ring. researchgate.net

For instance, pyran-2-ones react with various nucleophiles like amines, hydrazines, and hydroxylamine, resulting in the opening of the pyran ring. researchgate.net The resulting open-chain intermediate can then undergo rearrangement and cyclization to form a variety of other heterocyclic systems, such as pyridones, pyrazoles, or isoxazoles. researchgate.net While the starting material is a 4-pyrone, similar principles of nucleophilic attack and subsequent rearrangement are expected to apply. The reaction of 4-pyrones with amines to yield 4-pyridones is a known transformation. wikipedia.org

A prominent feature of this compound is its ability to act as a chelating agent for metal ions. This property is inherited from its parent compound, kojic acid. researchgate.netnih.gov The 5-hydroxy group and the 4-carbonyl group form a bidentate coordination site that can bind to a variety of metal ions, including Fe(III), Al(III), Cu(II), and Zn(II). nih.gov

The formation of these metal complexes can significantly alter the chemical and biological properties of the molecule. The stability of the chelate complexes is influenced by factors such as the nature of the metal ion and the pH of the solution. The chelation process involves the deprotonation of the 5-hydroxy group, allowing the oxygen to coordinate with the metal ion, while the carbonyl oxygen acts as the second coordination site. This chelation ability is a cornerstone of the biological activity of many kojic acid derivatives. nih.gov

Interplay between Bromomethyl Group and Pyranone Core Reactivity

The reaction of the analogous 5-hydroxy-2-chloromethyl-4H-pyran-4-one with S-nucleophiles like 2-thioxopyridines has been demonstrated to proceed efficiently, forming new hybrid molecules with a thioether linkage. researchgate.net Similar reactivity is expected for the bromomethyl derivative, providing a versatile handle for synthesizing a library of derivatives. For example, it can react with amines to produce 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one. biosynth.comchemicalbook.com

The electronic interplay is also significant. The electron-withdrawing nature of the bromomethyl group can affect the electron density distribution in the pyranone ring, potentially modifying the reactivity of the carbonyl group and the ring itself towards electrophiles and nucleophiles. Conversely, the electronic state of the pyranone core, including its ability to chelate metals, can influence the reactivity of the bromomethyl group.

| Reaction at Bromomethyl Group | Nucleophile | Product Structure | Impact on Core Reactivity |

|---|---|---|---|

| Nucleophilic Substitution | R-SH (Thiols) | 2-((R-thio)methyl)-5-hydroxy-4H-pyran-4-one | Introduces new functionalities that can alter chelation properties and biological interactions. |

| Nucleophilic Substitution | R-NH2 (Amines) | 2-((R-amino)methyl)-5-hydroxy-4H-pyran-4-one | Can introduce basic sites, affecting solubility and potential for further reactions. |

| Nucleophilic Substitution | N3- (Azide) | 2-(Azidomethyl)-5-hydroxy-4H-pyran-4-one | Azide group can be further modified via click chemistry or reduced to an amine. |

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing synthetic transformations. While specific kinetic and thermodynamic data for this exact compound are not extensively documented in readily available literature, general principles and data from related pyrone systems can provide valuable insights.

The kinetics of nucleophilic substitution at the bromomethyl group would be expected to follow second-order kinetics, typical for SN2 reactions. The rate would depend on the concentration of both the pyranone and the nucleophile, as well as the solvent and temperature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromomethyl 5 Hydroxy 4h Pyran 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution and the solid state. For 2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

1D NMR (¹H, ¹³C) for Structural Confirmation

The structural integrity of this compound is primarily confirmed through ¹H and ¹³C NMR spectroscopy. The chemical shifts observed in these spectra are indicative of the electronic environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyranone ring and the bromomethyl substituent. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent. The two protons on the pyranone ring are not chemically equivalent and would likely appear as singlets, given the substitution pattern. The methylene (B1212753) protons of the bromomethyl group are also expected to produce a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.5 - 7.0 | s |

| H-6 | 7.5 - 8.0 | s |

| -CH₂Br | 4.0 - 4.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160 - 165 |

| C-3 | 110 - 115 |

| C-4 | 170 - 175 |

| C-5 | 145 - 150 |

| C-6 | 140 - 145 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and understanding the through-bond and through-space correlations between atoms. For derivatives of this compound, these techniques are critical.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. While the parent compound has limited adjacent protons, in more complex derivatives, COSY is invaluable for tracing out spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For this compound, an HMBC spectrum would show correlations from the methylene protons of the bromomethyl group to C-2 and C-3 of the pyranone ring, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.

The comprehensive structural characterization of novel azine derivatives bearing a coumarin (B35378) moiety, a related heterocyclic system, has been successfully achieved using a full suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY. ceon.rs

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing rich structural information. For crystalline or amorphous powders of this compound and its derivatives, ssNMR can provide insights into polymorphism, crystal packing, and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to enhance signal and resolution.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound. For this compound (C₆H₅BrO₃), HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the unambiguous confirmation of its elemental composition. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units. The synthesis of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives has been confirmed using ESI-HRMS, validating their calculated molecular formulas. newdrugapprovals.org

Table 3: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | 204.9498 | (Predicted) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing the compound's fragmentation pathways. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom, the bromomethyl group, and potentially cleavage of the pyranone ring. Common fragmentation patterns in mass spectrometry include the cleavage of C-C bonds adjacent to a carbonyl group. libretexts.org The analysis of fragmentation patterns is a powerful tool for distinguishing between isomers. nih.gov

A plausible fragmentation pathway could initiate with the loss of a bromine radical (Br•) followed by the loss of carbon monoxide (CO) from the pyranone ring, a common fragmentation for such ring systems. The analysis of synthesized 4H-pyran derivatives often includes liquid chromatography-mass spectrometry (LC-MS) to confirm their molecular mass. growingscience.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of key functional groups within a molecule. For this compound, these methods provide critical insights into its molecular structure and bonding. Due to a lack of direct experimental spectra for this specific compound, the analysis often relies on data from closely related analogs, such as its parent compound, kojic acid, and its chloro-derivative, 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, alongside theoretical predictions from Density Functional Theory (DFT) calculations.

Vibrational Analysis of Key Functional Groups

The vibrational spectrum of this compound is dominated by the characteristic modes of its pyranone core and its functional groups: the hydroxyl (-OH), carbonyl (C=O), and bromomethyl (-CH₂Br) moieties.

The hydroxyl (-OH) group gives rise to a strong, broad absorption band in the IR spectrum, typically in the region of 3400-3200 cm⁻¹, which is characteristic of intermolecular hydrogen bonding. The precise position and shape of this band can be influenced by the crystalline packing and the presence of any intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen. The O-H in-plane bending vibration is expected to appear in the 1400-1300 cm⁻¹ range.

The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of pyranones. For this compound, this band is anticipated to be in the range of 1650-1600 cm⁻¹. Its exact frequency can be affected by conjugation with the pyran ring and hydrogen bonding interactions. In the Raman spectrum, the C=O stretch is also expected to be a prominent feature.

The pyran ring itself exhibits a series of characteristic vibrations. The C=C stretching vibrations of the ring are expected to produce strong to medium intensity bands in the 1600-1450 cm⁻¹ region of both IR and Raman spectra. The C-O-C stretching vibrations of the ether linkage within the ring typically appear in the 1250-1050 cm⁻¹ range.

The bromomethyl (-CH₂Br) group introduces several characteristic vibrations. The C-H stretching vibrations of the methylene group are expected in the 3000-2850 cm⁻¹ region. More significantly, the C-Br stretching vibration is a key marker for this compound. Due to the heavy bromine atom, this vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range in both IR and Raman spectra. The CH₂ scissoring and wagging modes are also expected in the fingerprint region of the spectrum.

A summary of the expected vibrational frequencies for the key functional groups is provided in the table below, based on analyses of related compounds and theoretical calculations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 | Strong, Broad | Weak |

| O-H Bend | 1400-1300 | Medium | Weak | |

| Carbonyl (C=O) | C=O Stretch | 1650-1600 | Very Strong | Strong |

| Pyran Ring | C=C Stretch | 1600-1450 | Strong-Medium | Strong |

| C-O-C Stretch | 1250-1050 | Strong | Medium | |

| Bromomethyl (-CH₂Br) | C-H Stretch | 3000-2850 | Medium | Medium |

| C-Br Stretch | 700-500 | Medium | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound has been reported in the reviewed literature, analysis of the crystal structure of closely related pyranone derivatives, such as 5-hydroxy-2-methyl-4H-pyran-4-one, provides valuable insights into the expected solid-state conformation.

Based on the structure of these analogs, the pyranone ring of this compound is expected to be nearly planar. The molecules are likely to form dimers in the solid state through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. These hydrogen bonding interactions are a dominant feature in the crystal packing of such compounds.

A hypothetical data table for the crystallographic parameters of this compound, based on typical values for similar organic compounds, is presented below. It is important to emphasize that this data is predictive and awaits experimental verification.

| Crystal Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 5-10 |

| b (Å) | 7-15 |

| c (Å) | 10-20 |

| β (°) | 90-110 (for monoclinic) |

| Volume (ų) | 800-1200 |

| Z (molecules/unit cell) | 4 |

Advanced Spectroscopic Probes and Techniques (e.g., UV-Vis for Electronic Transitions)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the conjugated system of the pyranone ring.

The parent compound, kojic acid, exhibits strong UV absorption bands. researchgate.net Typically, two main absorption maxima are observed, which are attributed to π → π* electronic transitions within the conjugated system. researchgate.net For kojic acid in a methanolic solution, these bands appear at approximately 215 nm and 269 nm. researchgate.net

For this compound, a similar UV-Vis absorption profile is expected. The introduction of the bromomethyl group is not expected to significantly alter the fundamental electronic transitions of the pyranone chromophore. However, it may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima and could potentially influence the molar absorptivity. The bromine atom, with its lone pairs of electrons, could have a minor electronic effect on the conjugated system.

The primary electronic transitions expected for this compound are summarized in the table below.

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Conjugated pyranone system | ~220 |

| π → π | Conjugated pyranone system | ~270 |

These electronic transitions are crucial for understanding the photophysical properties of the molecule and are often studied in conjunction with computational methods like Time-Dependent Density Functional Theory (TD-DFT) to provide a more detailed assignment of the observed spectral features. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Bromomethyl 5 Hydroxy 4h Pyran 4 One

Quantum Mechanical Calculations (DFT, ab initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules. While specific studies on 2-(bromomethyl)-5-hydroxy-4H-pyran-4-one are not extensively documented, a wealth of research on its parent compound, kojic acid, and its derivatives provides a strong foundation for understanding its behavior. researchgate.netresearchgate.net

The electronic structure of this compound is fundamental to its chemical reactivity and physical properties. The 4H-pyran-4-one ring possesses a degree of aromaticity, though less than that of benzene. scite.ai The distribution of electrons within the molecule can be analyzed using molecular orbital theory.

Key molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For kojic acid derivatives, DFT calculations have been used to explore molecular orbitals and predict antioxidant capacity. researchgate.net Similar calculations for this compound would likely show the HOMO localized around the electron-rich regions of the pyranone ring and the hydroxyl group, while the LUMO would be distributed over the conjugated system, including the carbonyl group. The presence of the electron-withdrawing bromine atom in the bromomethyl group would influence the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (based on related compounds)

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and based on typical DFT results for similar organic molecules.

The flexibility of the this compound molecule arises primarily from the rotation around the C-C bond connecting the pyranone ring to the bromomethyl group. Quantum mechanical calculations can be employed to identify the different possible conformers and determine their relative stabilities.

By systematically rotating the bromomethyl group and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. It is expected that the most stable conformer would exhibit minimal steric hindrance and favorable electronic interactions. For instance, the orientation of the C-Br bond relative to the pyranone ring will be a key determinant of stability.

Computational methods are instrumental in elucidating reaction mechanisms. For this compound, these techniques could be used to model various reactions, such as nucleophilic substitution at the bromomethyl group.

By mapping the potential energy surface of a reaction, the minimum energy pathway from reactants to products can be identified. This pathway includes the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. DFT calculations can accurately predict the geometries and energies of reactants, products, and transition states, providing a detailed understanding of the reaction kinetics and thermodynamics. For example, modeling the reaction with a nucleophile would reveal whether the reaction proceeds via an SN1 or SN2 mechanism.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their surroundings. easychair.org

While quantum mechanics can identify stable conformers, MD simulations can explore the entire conformational landscape of this compound in a more dynamic context. By simulating the motion of the atoms over time, MD can reveal the transitions between different conformers and the flexibility of various parts of the molecule. The trajectory of the simulation can be analyzed to understand the range of motion of the bromomethyl group and the pyranone ring.

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations are particularly well-suited for studying these solvent effects. easychair.orgosti.gov By explicitly including solvent molecules in the simulation box, it is possible to observe how they arrange themselves around the solute and how they affect its conformation and dynamics.

For example, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the hydroxyl and carbonyl groups of the pyranone ring. These interactions would stabilize the molecule and could influence its preferred conformation. MD simulations can quantify the strength and lifetime of these hydrogen bonds and provide a detailed picture of the solvation shell. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound in Water

| Functional Group | Type of Interaction |

| 5-hydroxy (-OH) | Hydrogen bond donor and acceptor |

| 4-keto (C=O) | Hydrogen bond acceptor |

| Ring oxygen (-O-) | Weak hydrogen bond acceptor |

| Bromomethyl (-CH2Br) | Dipole-dipole interactions |

These computational approaches provide a powerful framework for understanding the chemical and physical properties of this compound at a molecular level, complementing and guiding experimental studies.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing lead compounds. While specific QSAR models focused exclusively on derivatives of this compound are not extensively detailed in publicly accessible literature, a substantial body of computational research on its parent compound, kojic acid, and its analogs provides a robust framework for understanding their structure-activity relationships. These studies often target the enzyme tyrosinase, a key metalloenzyme in melanin (B1238610) biosynthesis, the inhibition of which is a primary goal for agents used in cosmetics for skin whitening and in treatments for hyperpigmentation. nih.gov

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are frequently employed to elucidate the interactions between kojic acid derivatives and the tyrosinase active site. mdpi.comnih.gov These methods form the foundation of QSAR by quantifying how structural modifications influence biological activity. The primary mechanism of inhibition by kojic acid and its derivatives is the chelation of the two copper ions (CuA and CuB) within the enzyme's active site. mdpi.comnih.gov The 5-hydroxy group and the 4-keto group of the pyranone ring are crucial for this chelating activity. mdpi.com

Molecular modeling studies have revealed several key structural determinants for potent tyrosinase inhibition:

Copper Chelation: The distance between the inhibitor and the copper ions is a critical parameter. Derivatives that can position themselves favorably to chelate these ions typically exhibit stronger inhibition. mdpi.com

Active Site Interactions: Beyond chelation, interactions with key amino acid residues in the active site, such as histidine, valine, and glutamic acid, significantly contribute to the binding affinity. mdpi.com Modifications to the kojic acid scaffold that enhance these interactions through hydrogen bonds, van der Waals forces, or π–cation stacking can improve inhibitory potency. mdpi.commdpi.com

Binding Free Energy: Computational methods like the Linear Interaction Energy (LIE) method are used to calculate the binding free energy of inhibitor-enzyme complexes. nih.govnih.gov Studies on various kojic acid analogs have shown a strong correlation between the calculated electrostatic binding free energy and the experimentally determined inhibition constants. nih.gov Derivatives with more favorable (i.e., more negative) binding free energies are predicted to be more potent inhibitors. researchgate.netnih.gov

The findings from these computational analyses provide the essential data for constructing predictive QSAR models. By correlating calculated parameters (e.g., binding energy, interaction distances, electronic properties) with observed biological activity (e.g., IC₅₀ values), a mathematical model can be developed to predict the potency of novel, unsynthesized derivatives.

Table 1: Summary of Computational Findings for QSAR of Kojic Acid Derivatives as Tyrosinase Inhibitors| Structural Feature/Modification | Observed Effect on Activity | Key Computational Insight | Reference |

|---|---|---|---|

| Core Pyranone Ring (5-OH, 4-C=O) | Essential for activity | Enables chelation of copper ions in the tyrosinase active site. | mdpi.comnih.gov |

| Substitution at C2 Position | Modulates binding affinity | Bulky or aromatic substituents can form additional van der Waals or hydrophobic interactions with active site residues (e.g., Val217, Met215). | mdpi.com |

| Addition of Aromatic/Triazole Moieties | Often increases potency | Can introduce new interactions, such as π–cation stacking with residues like Arg209, enhancing overall binding. | mdpi.com |

| Esterification of Hydroxymethyl Group | Variable effects | Can alter solubility and steric hindrance, influencing access to the active site. | researchgate.net |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in their identification and structural elucidation. Density Functional Theory (DFT) is the most common and reliable method for these predictions. researchgate.netresearchgate.net

UV-Vis Spectroscopy

The electronic absorption spectra of pyranone derivatives can be predicted with high accuracy using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com For the parent compound, kojic acid, in a methanolic solution, TD-DFT calculations have predicted maximum absorption bands at 219 nm and 261 nm. researchgate.net These theoretical values show excellent agreement with the experimental maxima observed at 215 nm and 269 nm, respectively. researchgate.net Similar calculations for this compound would be expected to yield absorption bands in a comparable region, corresponding to π-π* transitions within the conjugated pyranone system.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for Kojic Acid (Parent Compound)| Method | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) | Reference |

|---|---|---|---|

| TD-DFT | 219 | 261 | researchgate.net |

IR Spectroscopy

The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT methods, typically with the B3LYP functional. nih.gov These calculations can predict the characteristic stretching and bending frequencies of the molecule's functional groups. For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, C=C stretching of the ring, C-O-C stretching of the ether linkage, and the C-Br stretch of the bromomethyl group.

Table 3: Illustrative Predicted IR Frequencies for this compound| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm-1) |

|---|---|---|

| O-H | Stretching | ~3300 - 3500 |

| C-H (ring) | Stretching | ~3000 - 3100 |

| C-H (methylene) | Stretching | ~2900 - 3000 |

| C=O (ketone) | Stretching | ~1640 - 1670 |

| C=C (ring) | Stretching | ~1550 - 1620 |

| C-O-C (ether) | Stretching | ~1200 - 1300 |

| C-Br | Stretching | ~600 - 700 |

NMR Spectroscopy

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netnih.gov Calculations can accurately reproduce experimental shifts, aiding in the assignment of complex spectra. mdpi.com For this compound, calculations would predict distinct signals for the two non-equivalent ring protons, the methylene (B1212753) protons of the bromomethyl group, and the six unique carbon atoms in the molecule.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound| Atom | Position | Predicted Chemical Shift (ppm) | Spectrum |

|---|---|---|---|

| H | C3-H | ~6.5 | ¹H NMR |

| H | C6-H | ~7.8 - 8.0 | |

| H | -CH₂Br | ~4.4 - 4.6 | |

| C | C2 (-CH₂Br) | ~165 - 170 | ¹³C NMR |

| C | C3 | ~110 - 115 | |

| C | C4 (=O) | ~175 - 180 | |

| C | C5 (-OH) | ~145 - 150 | |

| C | C6 | ~140 - 145 | |

| C | -CH₂Br | ~30 - 35 |

2 Bromomethyl 5 Hydroxy 4h Pyran 4 One As a Versatile Synthetic Building Block

Precursor for Advanced Pyran-4-one Derivatives

The reactivity of the bromomethyl group is central to the utility of 2-(bromomethyl)-5-hydroxy-4H-pyran-4-one as a synthetic building block. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions to introduce a variety of functional groups at the 2-position of the pyranone ring.

Synthesis of Hydroxymethyl and Carboxaldehyde Derivatives

The conversion of the bromomethyl group to hydroxymethyl and carboxaldehyde functionalities significantly expands the synthetic potential of the pyran-4-one scaffold. These transformations provide access to key intermediates for further elaboration.

A convenient method for this conversion involves a two-step process starting from the bromomethyl derivative. researchgate.net

Acetoxylation : The bromomethyl compound is treated with silver acetate in a suitable solvent. This results in a nucleophilic substitution where the bromide is replaced by an acetate group, yielding an acetoxymethyl derivative.

Hydrolysis and Oxidation : The resulting acetate ester is then hydrolyzed under basic or acidic conditions to yield the corresponding 2-hydroxymethyl-4H-pyran-4-one derivative. Subsequent oxidation of this primary alcohol, for example using mild oxidizing agents, affords the 2-carboxaldehyde derivative. researchgate.net

Another reported pathway to hydroxymethyl derivatives involves the reaction of the bromomethyl compound with N-hydroxyphthalimide, followed by the reductive cleavage of the N-O bond of the resulting phthalimidoxymethyl intermediate using zinc powder and hydrochloric acid. asianpubs.org

Table 1: Synthesis of Hydroxymethyl and Carboxaldehyde Derivatives

| Starting Material | Reagents | Product | Yield (%) |

|---|

Synthesis of Aminoxymethyl and Aldoxime Derivatives

The introduction of nitrogen-containing functional groups, such as aminoxymethyl and aldoxime moieties, can be achieved through a multi-step synthetic sequence starting from the bromomethyl pyranone. nih.gov

The synthesis proceeds as follows:

Phthalimidoxymethyl Intermediate : The bromomethyl pyranone is reacted with N-hydroxyphthalimide to form an N-phthalimidoxymethyl derivative. This reaction proceeds with good yields, for instance, 82.5% for one studied analogue. nih.gov

Hydrazinolysis : The phthalimido group is then cleaved by hydrazinolysis (reaction with hydrazine). This step efficiently liberates the primary amine, yielding the 2-(aminoxymethyl)-4H-pyran-4-one derivative in high yields (e.g., 91%). nih.gov

Aldoxime Formation : The resulting aminoxymethyl compound can be condensed with various aromatic aldehydes. This condensation reaction forms the corresponding aldoxime derivatives, which are often produced as a mixture of (E,E) and (Z,Z) isomers. nih.gov

This pathway highlights the utility of the bromomethyl group as a handle for incorporating complex nitrogen-based side chains. nih.gov

Table 2: Synthesis of Aminoxymethyl and Aldoxime Derivatives

| Step | Reactants | Product | Yield (%) |

|---|---|---|---|

| 1 | Di(bromomethyl) pyranone + N-hydroxyphthalimide | Di(N-phthalimidoxymethyl) pyranone | 52 - 82.5 |

| 2 | Di(N-phthalimidoxymethyl) pyranone + Hydrazine | Di(aminoxymethyl) pyranone | 67.6 - 91 |

| 3 | Di(aminoxymethyl) pyranone + Benzaldehydes | Aldoxime derivatives | 9.7 - 72 |

Data derived from studies on di-substituted 4H-pyran-4-one systems. nih.gov

Introduction of Aryl Substituents via Coupling Reactions

The pyran-4-one scaffold can be further functionalized by the introduction of aryl substituents through modern cross-coupling reactions. While the bromomethyl group itself is more suited for substitution, the pyranone ring or other substituted positions can be designed to participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.

For instance, the Suzuki cross-coupling reaction has been effectively used to synthesize 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and various arylboronic acids, demonstrating the feasibility of such C-C bond formations on similar heterocyclic systems. nih.govsemanticscholar.org In a related context, regioselective Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene with aryl boronic acids has been achieved, showcasing that a bromomethyl group can be tolerated while a C-Br bond on the heterocyclic ring undergoes coupling. nih.govresearchgate.net This suggests that if this compound were further halogenated on the ring, selective arylation would be possible.

Furthermore, transition-metal-free methods have been developed for the C-arylation of related hydroxy-pyranone systems using arylhydrazines, where the hydroxyl group directs the arylation. rsc.org These methodologies underscore the potential for introducing aryl groups onto the this compound core to generate novel analogues.

Modifications of the 5-Hydroxy Group

The 5-hydroxy group on the pyran-4-one ring is phenolic in nature and thus exhibits characteristic reactivity. It can be readily modified, which is often a necessary step to protect it during subsequent reactions or to modulate the final compound's properties.

Common modifications include:

Etherification : The hydroxyl group can be converted into an ether, such as a methoxy or benzyloxy group. For example, 2-aminoxymethyl-5-benzyloxy-4H-pyran-4-one has been used as a key intermediate in the synthesis of cephalosporin derivatives, where the benzyl group serves as a protecting group for the 5-hydroxy functionality. nih.gov

Esterification : Acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides to form the corresponding esters. mdpi.com

These modifications are standard procedures in organic synthesis and allow for fine-tuning of the electronic and steric properties of the pyran-4-one system, enhancing its versatility as a synthetic scaffold.

Scaffold for Complex Heterocyclic Systems

Beyond serving as a precursor for substituted pyran-4-ones, the inherent structure of this compound allows it to be used as a scaffold for constructing more complex heterocyclic systems through skeletal rearrangements.

Ring Expansion and Contraction Reactions

The 4H-pyran-4-one ring can undergo transformations that alter the size of the heterocyclic ring. These reactions are typically driven by the formation of more stable intermediates or the relief of ring strain.

Ring Contraction : Under certain conditions, pyran systems can contract to form five-membered rings like furans. For example, base-mediated ring contraction of 3-bromo substituted naphthopyrans is known to produce naphthofurans. hud.ac.uk This type of transformation often proceeds through a ring-opening to an intermediate dienone, followed by an intramolecular rearrangement and cyclization. hud.ac.uk Photochemical conditions have also been shown to induce efficient ring contraction of certain pyran derivatives to their furan counterparts. hud.ac.uk

Ring Expansion : Ring expansion reactions typically involve the formation of a carbocation adjacent to the ring, which triggers a rearrangement to form a larger, more stable ring. wikipedia.org While less common for pyran-4-ones, theoretical pathways such as the Tiffeneau–Demjanov rearrangement could be envisioned. wikipedia.org In this scenario, conversion of the bromomethyl group to an aminomethyl group, followed by diazotization, would generate a reactive carbocation that could potentially induce an expansion of the pyran ring to a seven-membered heterocycle.

These rearrangement strategies demonstrate the potential of the 4H-pyran-4-one skeleton to serve as a template for generating a diverse array of heterocyclic structures. uchicago.edu

Fusion with Other Ring Systems

The versatile reactivity of this compound, a derivative of kojic acid, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The pyranone ring can be annulated with other rings through multi-component reactions, leveraging the reactivity of both the bromomethyl group and the inherent functionality of the pyranone core. These reactions often proceed with high efficiency and atom economy, providing access to complex molecular architectures of significant chemical and biological interest.

One notable application is in the synthesis of pyrano[3,2-b]chromenedione derivatives. These fused systems can be constructed through a one-pot, three-component reaction involving a kojic acid derivative, an aldehyde, and a dimedone. This reaction highlights the utility of the pyranone scaffold in building complex heterocyclic structures. While the parent kojic acid is often used, the bromomethyl derivative provides a reactive handle for further functionalization or for initiating cyclization pathways.

Furthermore, the pyranone nucleus is a key component in the synthesis of other fused systems such as pyranopyrimidines and pyrano[4,3-b]pyrans. researchgate.net These classes of compounds are of interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.net The synthesis of these fused rings often involves the reaction of the pyranone with bifunctional reagents, leading to the formation of a new heterocyclic ring fused to the pyranone core. The specific reaction pathways and resulting fused systems are highly dependent on the nature of the reactants and the reaction conditions employed.

A summary of representative fused ring systems synthesized from pyranone precursors is presented in the table below.

| Starting Pyranone Derivative | Reagents | Fused Ring System | Reference |

| Kojic Acid | Aldehyde, Dimedone | Dihydropyrano[3,2-b]chromenedione | researchgate.net |

| 4H-Pyran derivatives | Various bifunctional reagents | Pyranopyrimidine | researchgate.net |

| 4H-Pyran derivatives | Various bifunctional reagents | Pyrano[4,3-b]pyran | researchgate.net |

Role in the Synthesis of Chiral Molecules and Enantioselective Transformations

Derivatives of this compound, particularly those derived from kojic acid, have emerged as valuable synthons in the field of asymmetric synthesis. Their utility is demonstrated in enantioselective reactions where the pyranone moiety is incorporated into a chiral product.

A significant advancement in this area is the use of kojic acid derivatives in highly enantioselective Michael addition reactions. Specifically, the addition of a kojic acid derivative to a β-nitroolefin has been achieved with high enantioselectivity (up to 99% ee) using a cinchonine-derived sugar thiourea as a catalyst. researchgate.net This reaction is notable for its efficiency, proceeding in short reaction times with low catalyst loading to afford the corresponding Michael adducts. These chiral adducts have shown promising cytotoxicity against various cancer cell lines, underscoring the potential of this methodology in medicinal chemistry. researchgate.net

The general scheme for this enantioselective Michael addition is as follows:

Reactants: A kojic acid derivative and a β-nitroolefin.

Catalyst: Cinchonine-derived sugar thiourea.

Outcome: Chiral Michael adducts with high enantiomeric excess.

Beyond their role as substrates in enantioselective reactions, kojic acid and its derivatives, including this compound, are recognized for their chelating properties. szu.czresearchgate.net This has led to their use as ligands in coordination chemistry. researchgate.netnih.gov The development of chiral ligands derived from the pyranone scaffold is an active area of research. Such chiral ligands have the potential to be employed in a wide range of metal-catalyzed enantioselective transformations, including asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The ability to tune the steric and electronic properties of these ligands by modifying the pyranone core offers opportunities for the rational design of new and efficient asymmetric catalysts.

Applications in Materials Chemistry

The unique structural and chemical properties of this compound and its parent compound, kojic acid, have led to their exploration in the field of materials chemistry. Their applications range from the formation of crystalline materials to their use as components in functional coordination complexes.

One area of interest is the formation of co-crystals and eutectic mixtures. Kojic acid has been investigated for its ability to form co-crystals with various organic coformers. acs.org This research, which involves techniques such as slurry, mechanochemistry, and solution crystallization, is crucial for understanding and controlling the solid-state properties of materials. The ability to form stable co-crystals opens up possibilities for designing materials with tailored physical properties, such as solubility and stability.

Furthermore, the strong metal-chelating ability of the keto and phenolic groups in the pyranone ring makes these compounds excellent ligands for coordination chemistry. researchgate.net Kojic acid derivatives have been synthesized to act as dual ligands for both metal and phosphate (B84403) ions. researchgate.netnih.gov The resulting coordination complexes can be considered functional materials with potential applications in sensing, catalysis, and as metallodrugs. researchgate.net The formation of coordination polymers, where the pyranone derivative acts as a bridging ligand to connect metal centers into extended networks, is another promising avenue for creating novel functional materials with interesting magnetic, optical, or porous properties.

While the direct use of this compound as a polymerizable monomer is not extensively documented, its reactive bromomethyl group provides a handle for grafting onto polymer backbones or for initiating polymerization reactions. This functionalization could be used to impart the unique properties of the pyranone moiety, such as its chelating ability or biological activity, to a polymeric material.

| Application Area | Description | Key Features |

| Crystal Engineering | Formation of co-crystals and eutectic mixtures with organic coformers. | Tailoring of solid-state properties like solubility and stability. acs.org |

| Coordination Chemistry | Synthesis of ligands for metal and phosphate ions. | Creation of functional materials for sensing and catalysis. researchgate.netresearchgate.netnih.gov |

| Functional Polymers (Potential) | Use as a functional monomer for polymer synthesis or modification. | Imparting chelating or biological properties to polymers. |

Future Directions and Emerging Research Avenues for 2 Bromomethyl 5 Hydroxy 4h Pyran 4 One Chemistry

Novel Reaction Development and Catalyst Design

The development of new synthetic methodologies is central to expanding the chemical space accessible from 2-(bromomethyl)-5-hydroxy-4H-pyran-4-one. Future research will likely focus on designing highly selective and efficient catalysts to control reactions at its distinct functional groups.

The synthesis of the 4H-pyran core itself has seen significant advancements through the use of novel catalysts in multicomponent reactions (MCRs). mjbas.comnih.gov Environmentally benign and reusable catalysts are a key focus. mjbas.com For instance, heterogeneous catalysts like Neodymium (III) oxide (Nd₂O₃), KOH-loaded calcium oxide, and metal-organic frameworks (MOFs) have been successfully employed for the synthesis of various 4H-pyran derivatives, offering high yields, shorter reaction times, and solvent-free conditions. mjbas.comnih.govgrowingscience.com

Future catalyst design for reactions involving this compound will aim to achieve chemoselectivity. For example, developing catalysts that can selectively promote either nucleophilic substitution at the bromomethyl group or reactions at the C5-hydroxyl group without the need for protecting groups would be a significant advancement. This could involve phase-transfer catalysts for reactions with aqueous nucleophiles or Lewis acids designed to coordinate with the pyranone oxygen atoms, thereby modulating the reactivity of the adjacent hydroxyl group. The exploration of biocatalysis, using enzymes to perform stereoselective transformations on derivatives of the pyranone core, also represents a promising avenue for creating complex chiral molecules.

Table 1: Comparison of Modern Catalysts in 4H-Pyran Synthesis

| Catalyst System | Key Advantages | Reaction Conditions | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Neodymium (III) oxide (Nd₂O₃) | High efficiency, short reaction time (45 mins), high yield (93%) | Solvent-free or in ethanol | Efficient synthesis of the core pyran structure prior to bromination. | mjbas.com |

| KOH-loaded Calcium Oxide | Environmentally friendly, reusable, high yield (92%) | Solvent-free, 60°C | Green synthesis of the pyranone backbone. | growingscience.com |

| Cu₂(NH₂-BDC)₂(DABCO) (MOF) | Heterogeneous, reusable, good to excellent yields | Solvent-free, mechanochemical (ball milling) | Solid-state synthesis, potentially reducing solvent waste and side reactions. | nih.gov |

| Triethylamine (B128534) (Et₃N) in Water | Simple, readily accessible catalyst, green solvent, excellent yields | Aqueous medium, ultrasound-assisted | Mild, aqueous-based derivatization reactions. | researchgate.net |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) by offering enhanced safety, efficiency, and scalability over traditional batch methods. researchgate.netmdpi.com The application of this technology to the chemistry of this compound presents a significant opportunity for process intensification.

The high reactivity of the bromomethyl group makes it an ideal candidate for flow synthesis. Reactions involving this group can be exothermic and may generate hazardous byproducts. In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for superior control over temperature and mixing, mitigating safety risks and often leading to cleaner reactions with higher yields. mdpi.comnih.gov Residence times can be precisely controlled, minimizing the formation of impurities that may arise from prolonged reaction times in batch processing.

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Processing Challenge | Flow Chemistry Advantage | Reference |

|---|---|---|---|

| Safety | Poor heat dissipation for exothermic reactions (e.g., substitutions on the bromomethyl group). | Superior heat transfer and small reaction volumes enhance safety. | mdpi.com |

| Reaction Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over residence time, temperature, and pressure leads to higher selectivity and yield. | nih.gov |

| Scalability | Scaling up can be non-linear and challenging. | Scalability is achieved by running the process for a longer duration ("scaling out"). | researchgate.net |

| Multi-step Synthesis | Requires isolation and purification of intermediates, increasing time and waste. | Enables "telescoped" reactions, where intermediates are directly passed to the next step. | nih.gov |

Integration with Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a pathway to construct complex, functional architectures. The structure of this compound makes it an excellent candidate for designing novel supramolecular systems.

The reactive bromomethyl group allows for the covalent attachment of this pyranone unit to other molecules designed for molecular recognition. For instance, by reacting it with molecules containing amine or thiol groups, it can be appended to larger scaffolds. A particularly promising avenue is the synthesis of podands and crown ethers, as has been demonstrated with the related compound 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one. nih.gov By attaching oligoethylene glycol chains or other ion-coordinating groups via the bromomethyl handle, novel ligands for metal cations could be created. The pyranone ring itself, with its carbonyl and hydroxyl oxygens, can participate in coordinating metal ions or forming hydrogen bonds, contributing to the stability and selectivity of the resulting host-guest complex.

Furthermore, the pyranone moiety can be incorporated into larger systems to create sensors. The fluorescence properties of some pyranone derivatives could be modulated upon binding to a specific analyte, forming the basis for a chemosensor. mdpi.com Self-assembly is another key area where this compound could be employed. By designing derivatives that can form directional non-covalent interactions (e.g., hydrogen bonding, π-π stacking), it may be possible to create gels, liquid crystals, or other ordered materials.

Table 3: Potential Supramolecular Applications of this compound Derivatives

| Supramolecular System | Design Strategy | Potential Function | Reference Inspiration |

|---|---|---|---|

| Ionophores (Podands/Crown Ethers) | React the bromomethyl group with polyethers or other chelating agents. | Selective binding and transport of metal cations. | nih.gov |

| Chemosensors | Couple the pyranone to a receptor unit; analyte binding modulates the pyranone's photophysical properties. | Detection of specific ions or molecules through changes in fluorescence or color. | mdpi.com |

| Self-Assembling Materials | Introduce functional groups capable of strong, directional hydrogen bonding or π-π stacking. | Formation of supramolecular polymers, gels, or liquid crystals. | nih.gov |

| Host-Guest Complexes | Incorporate the pyranone into a larger macrocyclic host structure. | Encapsulation and recognition of small organic guest molecules. | nih.gov |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

To fully realize the potential of novel catalyst design and flow chemistry, advanced analytical methods for real-time reaction monitoring are essential. nih.gov Process Analytical Technology (PAT) utilizes in-line and on-line spectroscopic techniques to provide continuous insight into a chemical process, enabling precise control and optimization. mdpi.com

For reactions involving this compound, several spectroscopic methods are applicable. In-line Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time. nih.govresearchgate.net For example, the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the product could be used to track the progress of a nucleophilic substitution on the bromomethyl group.